1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one
Description
The compound 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one is a pyridine-based derivative featuring a substituted ethanone moiety. Structurally, it contains:
- A pyridine ring substituted with a chloro group at position 6, a methoxy group at position 4, and a 3-aminopropylamino side chain at position 2.
- An acetyl group (ethan-1-one) at position 3 of the pyridine core.
The 3-aminopropylamino side chain may enhance solubility or enable interactions with biological targets via hydrogen bonding or electrostatic interactions.
Properties
CAS No. |
651054-93-2 |
|---|---|
Molecular Formula |
C11H16ClN3O2 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
1-[2-(3-aminopropylamino)-6-chloro-4-methoxypyridin-3-yl]ethanone |
InChI |
InChI=1S/C11H16ClN3O2/c1-7(16)10-8(17-2)6-9(12)15-11(10)14-5-3-4-13/h6H,3-5,13H2,1-2H3,(H,14,15) |
InChI Key |
TZELJWNVCHZMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1OC)Cl)NCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Functional Groups: The chloro and methoxy groups are introduced onto the pyridine ring using chlorination and methoxylation reactions, respectively.
Attachment of the Ethanone Moiety: The ethanone group is attached to the pyridine ring through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The chloro group in the target compound (position 6) contrasts with the chloromethyl in 1f (), which may confer distinct electronic and steric profiles. The methoxy group (position 4) is analogous to the trifluoromethoxy group in 1h (), though the latter’s stronger electron-withdrawing nature could alter reactivity .
Synthetic Approaches :
- Compounds in were synthesized via Ru(II)-catalyzed reactions and characterized by NMR, while those in followed general procedures at 40°C. The target compound may require similar catalytic or thermal conditions for synthesis .
Physical Properties: The melting point of 1f (137.3–138.5°C) suggests that the target compound, with a bulkier aminopropyl chain, may exhibit a lower melting range due to reduced crystallinity .
Data Tables
Table 1: Structural Comparison of Ethanone Derivatives
Biological Activity
The compound 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one is a derivative of pyridine and has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes an amino group and a chloro substituent, suggests a diverse range of pharmacological properties.
Chemical Structure
The molecular formula for this compound is C12H16ClN3O, and its IUPAC name reflects its complex structure. The presence of the methoxy and amino groups is particularly significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the 3-amino-1,2,4-triazole scaffold have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancerous cells .
Neurotransmitter Modulation
Compounds that include pyridine rings are known to interact with neurotransmitter systems. They may act as inhibitors or modulators of specific receptors, which can influence neurological conditions. The presence of the amino group in 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one suggests potential activity as a neurotransmitter agent, possibly affecting serotonin or dopamine pathways .
Anti-inflammatory Effects
Research on related pyridine derivatives has revealed anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and pathways, suggesting that 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one may also exhibit similar effects, contributing to its therapeutic potential in inflammatory diseases.
Study on Anticancer Activity
In a study evaluating the anticancer effects of various pyridine derivatives, compounds similar to 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one were tested against several cancer cell lines using the XTT assay. Results showed that these compounds significantly reduced cell viability in a dose-dependent manner, highlighting their potential as anticancer agents .
Neurotransmitter Interaction Analysis
Another study focused on the interaction of pyridine derivatives with neurotransmitter receptors. The findings suggested that modifications in the amino group could enhance binding affinity to serotonin receptors, indicating that 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one may have implications in treating mood disorders .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
